molecular formula C14H13ClO4S B2921991 4-Chlorophenyl 2-methoxy-5-methylbenzenesulfonate CAS No. 1018055-57-6

4-Chlorophenyl 2-methoxy-5-methylbenzenesulfonate

Cat. No.: B2921991
CAS No.: 1018055-57-6
M. Wt: 312.76
InChI Key: GQWUTXMULVDRMI-UHFFFAOYSA-N
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Description

4-Chlorophenyl 2-methoxy-5-methylbenzenesulfonate is an organic compound with the molecular formula C14H13ClO4S . It is characterized by the presence of a chlorophenyl group, a methoxy group, and a methylbenzenesulfonate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name

(4-chlorophenyl) 2-methoxy-5-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO4S/c1-10-3-8-13(18-2)14(9-10)20(16,17)19-12-6-4-11(15)5-7-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWUTXMULVDRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 2-methoxy-5-methylbenzenesulfonate typically involves the reaction of 4-chlorophenol with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 2-methoxy-5-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as substituted phenols or amines.

    Oxidation: Products include oxidized derivatives of the methoxy and methyl groups.

    Reduction: Reduced forms of the compound, such as alcohols.

    Hydrolysis: Sulfonic acids and alcohols.

Scientific Research Applications

4-Chlorophenyl 2-methoxy-5-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 2-methoxy-5-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of the sulfonate group enhances its reactivity and solubility in various solvents .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl 2-methoxybenzenesulfonate: Lacks the methyl group present in 4-Chlorophenyl 2-methoxy-5-methylbenzenesulfonate.

    4-Chlorophenyl 2-methylbenzenesulfonate: Lacks the methoxy group.

    2-Methoxy-5-methylbenzenesulfonate: Lacks the chlorophenyl group.

Uniqueness

4-Chlorophenyl 2-methoxy-5-methylbenzenesulfonate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both the methoxy and methyl groups, along with the chlorophenyl group, makes it a versatile compound for various chemical transformations and applications .

Biological Activity

4-Chlorophenyl 2-methoxy-5-methylbenzenesulfonate, a sulfonate derivative, has attracted attention in recent years due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

The biological activity of 4-Chlorophenyl 2-methoxy-5-methylbenzenesulfonate is primarily attributed to its ability to interact with various biological targets. Its sulfonate group enhances solubility and reactivity, facilitating interactions with biomolecules such as enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways.
  • Antimicrobial Action : It disrupts bacterial cell membranes, leading to cell death.
  • Anticancer Properties : It induces apoptosis in cancer cells through mechanisms involving oxidative stress and caspase activation.

Antimicrobial Properties

Research indicates that 4-Chlorophenyl 2-methoxy-5-methylbenzenesulfonate exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential for developing new antimicrobial agents .

Anticancer Activity

The compound has shown promising anticancer properties in various studies. For instance, treatment with this sulfonate derivative resulted in a significant reduction in cell viability in breast cancer cell lines (MCF-7), with an IC50 value of 20.3 µM. The mechanism involves the induction of apoptosis, characterized by increased levels of reactive oxygen species (ROS) and activation of caspases .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using different cell lines to evaluate the compound's safety and efficacy. The results are summarized in the following table:

Cell LineIC50 (µM)
HeLa (Cervical)15.5
MCF-7 (Breast)20.3
A549 (Lung)18.7

These findings indicate a dose-dependent cytotoxic effect across various cancer cell types .

Study on Antimicrobial Efficacy

A notable study published in the Journal of Applied Microbiology reported that 4-Chlorophenyl 2-methoxy-5-methylbenzenesulfonate inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was attributed to the disruption of bacterial cell membranes, which is critical for developing new antimicrobial therapies .

Cancer Cell Line Analysis

In a study focusing on breast cancer cells (MCF-7), treatment with the compound led to a significant decrease in cell viability after 24 hours. This suggests its potential as a chemotherapeutic agent targeting malignant cells through apoptosis induction .

Oxidative Stress Induction

Research published in Free Radical Biology and Medicine demonstrated that exposure to this compound increased ROS levels in human fibroblast cells, correlating with elevated apoptosis rates. This highlights the role of oxidative stress in mediating the compound's anticancer effects .

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